Potassium (2-acetoxyethyl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;2-acetyloxyethyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3O2.K/c1-4(9)10-3-2-5(6,7)8;/h2-3H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXOSUAJRCOQMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCOC(=O)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408168-77-3 | |
| Record name | Borate(1-), [2-(acetyloxy)ethyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408168-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Route
The most common and reliable approach to preparing potassium trifluoroborate salts, including potassium (2-acetoxyethyl)trifluoroborate, involves the transformation of the corresponding boronic ester or boronic acid precursor using potassium hydrogen difluoride (KHF2) as the fluorinating agent.
$$
\text{R-B(OH)2 \ or \ R-Bpin} + 2 \ \text{KHF}2 \rightarrow \text{R-BF}3\text{K} + \text{KF} + 2 \ \text{H}2\text{O}
$$
- R-Bpin refers to the pinacol boronic ester.
- R-B(OH)2 refers to the boronic acid.
This reaction is typically carried out in methanol or a methanolic aqueous solution, followed by work-up and purification steps to isolate the trifluoroborate salt.
Preparation from Pinacol Boronic Esters
A widely used and improved method reported by Bagutski et al. (2009) involves the conversion of pinacolboronic esters into potassium trifluoroborates with high purity and yield. This method is particularly relevant for preparing this compound when the corresponding boronic ester is available.
- The pinacolboronic ester is treated with a saturated aqueous solution of KHF2 in methanol.
- The reaction mixture undergoes azeotropic removal of pinacol (a by-product) by repeated dissolution and evaporation cycles under reduced pressure.
- This step is crucial because residual pinacol inhibits crystallization and can cause partial decomposition or reversion to the boronic ester.
- The trifluoroborate salt is isolated in high purity (>95%) and nearly quantitative yields.
Table 1: Selected Yields from Pinacol Boronic Esters to Potassium Trifluoroborates
| Entry | Boronic Ester (R-Bpin) | Potassium Trifluoroborate (R-BF3K) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2a (Primary alkyl) | 3a | 95 | High purity, azeotropic removal of pinacol |
| 8 | 2g (Secondary benzylic) | 3g | 98 | Effective removal of pinacol critical |
| 13 | 2k (Allyl substituted) | 3k | 99 | Overcame oil formation by azeotropic method |
| 17 | 2o (Aryl substituted) | 3o | 95 | Moderate yield by crystallization only |
Note: The yields are representative of a broad substrate scope, including secondary and tertiary trifluoroborates.
Alternative Preparation Routes
While the primary and most reliable method uses pinacolboronic esters, other routes include:
- Direct conversion from boronic acids using KHF2 under similar conditions.
- Homologation of boronic esters with chiral lithiated carbamates followed by trifluoroborate formation to access chiral trifluoroborates.
- Modifications of solvent systems and reaction conditions to optimize yield and purity depending on the substrate.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The method developed by Bagutski et al. represents a significant advance in the preparation of potassium trifluoroborates, including this compound, by overcoming purification challenges.
- The stability of the trifluoroborate salts under these conditions allows for broad applicability in synthetic protocols.
- The removal of pinacol by azeotropic distillation is a critical step to ensure high purity and yield.
- This approach is scalable and has been demonstrated on a variety of substrates, including chiral and sterically hindered boronic esters.
Chemical Reactions Analysis
Types of Reactions
Potassium (2-acetoxyethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an aryl or vinyl halide.
Major Products
The major products of these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution yields various substituted organic molecules .
Scientific Research Applications
Cross-Coupling Reactions
Cross-coupling reactions are pivotal in the formation of carbon-carbon bonds, and potassium (2-acetoxyethyl)trifluoroborate has shown significant utility in this area:
- Suzuki-Miyaura Coupling : This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides. For instance, this compound can be coupled with various aryl bromides under palladium catalysis, yielding substituted aromatic compounds. Studies indicate that reaction conditions such as the choice of base and solvent significantly affect the yield and selectivity of the products .
- Optimization of Reaction Conditions : Research has demonstrated that using potassium carbonate as a base in a mixed solvent system (e.g., toluene/H2O) can enhance the efficiency of the cross-coupling process. For example, a systematic study showed optimal yields when employing 2 mol% of Pd(OAc)₂ and 4 mol% of RuPhos as catalysts .
Nucleophilic Additions
This compound also finds application in nucleophilic addition reactions:
- Addition to Aldehydes : The compound can be utilized in rhodium-catalyzed 1,2-additions to aldehydes, providing access to chiral alcohols. This method allows for the introduction of complex functionalities into molecular frameworks while maintaining stereochemical integrity .
- Formation of Aminoalkyl Compounds : The compound can be employed to synthesize β-aminoalkyl derivatives through cross-coupling with electrophiles such as isocyanates or azides, thereby expanding the library of bioactive compounds .
Table 1: Summary of Cross-Coupling Reactions Using this compound
| Reaction Type | Electrophile | Catalyst System | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Aryl Bromide | Pd(OAc)₂/RuPhos | Up to 85 |
| Rh-Catalyzed Addition | Aldehyde | [RhCl(cod)]₂ | Up to 90 |
| Aminoalkylation | Isocyanate | Pd(OAc)₂/RuPhos | Varied |
Case Study 1: Synthesis of Substituted Aromatics
In a notable study, this compound was successfully coupled with various aryl bromides to synthesize substituted aromatic compounds. The reaction was optimized by varying the palladium catalyst and base concentrations, resulting in high yields of products suitable for further functionalization.
Case Study 2: Chiral Alcohol Synthesis
Another study focused on the use of this trifluoroborate compound in rhodium-catalyzed additions to aldehydes, leading to the formation of chiral alcohols with excellent enantioselectivity. The methodology highlights the potential for developing complex molecules with specific stereochemical configurations.
Mechanism of Action
The mechanism of action of potassium (2-acetoxyethyl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki-Miyaura couplingThe molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Comparison with Similar Compounds
Potassium Alkoxymethyltrifluoroborates
Example : Potassium (methoxymethyl)trifluoroborate ($ \text{CH}3\text{OCH}2\text{BF}_3\text{K} $)
Potassium Alkenyltrifluoroborates
Example : Potassium vinyltrifluoroborate ($ \text{CH}2=\text{CHBF}3\text{K} $)
Potassium Acyltrifluoroborates (KATs)
Example : Potassium benzoyltrifluoroborate ($ \text{PhCOBF}_3\text{K} $)
- Synthesis : Prepared via Pd-catalyzed Migita-Kosugi-Stille cross-coupling of a bifunctional iminium reagent .
- Reactivity : Electron-withdrawing acyl groups enable chemoselective couplings but require stringent anhydrous conditions to avoid hydrolysis .
- Contrast : The acyl group in KATs is more electrophilic than the acetoxyethyl group, leading to distinct reactivity patterns in nucleophilic additions .
Potassium (2-Methoxyethyl)trifluoroborate
- Structure : $ \text{CH}3\text{OCH}2\text{CH}2\text{BF}3\text{K} $, differing only in the substitution of methoxy for acetoxy.
- Applications : Used in Suzuki-Miyaura couplings under ligandless conditions, similar to acetoxyethyl analogs .
- Stability : The methoxy group confers greater hydrolytic stability compared to the acetoxy group, which may undergo ester cleavage under acidic/basic conditions .
Data Tables: Comparative Analysis
Table 1: Structural and Reactivity Comparison
| Compound | Substituent | Molecular Weight | Key Reactivity | Optimal Catalyst System | Yield Range |
|---|---|---|---|---|---|
| Potassium (2-acetoxyethyl)trifluoroborate | $-\text{CH}2\text{CH}2\text{OAc}$ | 196.99 | Suzuki-Miyaura coupling with aryl bromides | Pd(OAc)₂/XPhos | 70–90%* |
| Potassium methoxymethyltrifluoroborate | $-\text{CH}2\text{OCH}3$ | 152.01 | Coupling with aryl chlorides | PdCl₂(dppf) | 60–85% |
| Potassium vinyltrifluoroborate | $-\text{CH}=\text{CH}_2$ | 126.96 | Radical additions, allylic substitutions | XPhos-Pd-G2 | 90–96% |
| Potassium benzoyltrifluoroborate | $-\text{COPh}$ | 210.02 | Migita-Kosugi-Stille couplings | Pd(0)/Stille ligand | 50–75% |
*Inferred from analogous alkoxymethyltrifluoroborate systems .
Table 2: Stability and Functional Group Tolerance
| Compound | Hydrolytic Stability | Tolerance for Electron-Deficient Substrates | Compatibility with Heteroaryl Halides |
|---|---|---|---|
| This compound | Moderate (ester-sensitive) | High (esters, nitro groups tolerated) | Limited (requires optimized ligands) |
| Potassium methoxymethyltrifluoroborate | High | Moderate (amide, sulfonamide tolerated) | Poor |
| Potassium vinyltrifluoroborate | Low | High (compatible with α,β-unsaturated systems) | Yes (with XPhos-Pd-G2) |
| Potassium benzoyltrifluoroborate | Low (acyl-sensitive) | Low (sensitive to nucleophiles) | No |
Research Findings and Mechanistic Insights
- Role of Fluoride : Potassium trifluoroborates release fluoride ions during reactions, which activate Pd catalysts and suppress protodeboronation side reactions .
- Electronic Effects : Electron-rich groups (e.g., methoxy) enhance coupling rates with electron-deficient aryl halides, while electron-withdrawing groups (e.g., acyl) require specialized conditions .
- Steric Effects : Bulky substituents like acetoxyethyl may slow transmetalation but improve selectivity in crowded systems .
Biological Activity
Potassium (2-acetoxyethyl)trifluoroborate is a compound that has garnered attention for its unique chemical properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its reactivity, specificity in biochemical reactions, and implications for bioconjugation and drug development.
This compound belongs to the class of trifluoroborates, which are known for their ability to participate in nucleophilic addition reactions. This compound exhibits amine-specific reactivity, making it a valuable tool in bioconjugation processes. Recent studies have demonstrated that this compound can selectively react with amines under physiological conditions, while showing high stability against other nucleophiles such as thiols .
Table 1: Summary of Reactivity of this compound
| Nucleophile | Reactivity | Comments |
|---|---|---|
| Amine (e.g., pyrrolidine) | High | Forms stable conjugates with high yield |
| Thiol | Low | No significant reaction observed |
| C-terminal amino acids | Variable | Selective reactivity with N-terminal cysteine |
The mechanism by which this compound reacts with amines involves a 1,4-conjugate addition pathway. The compound acts as an electrophile, where the boron atom facilitates the formation of a stable bond with the nucleophilic amine. Density functional theory (DFT) calculations indicate that the reaction proceeds through a transition state stabilized by hydrogen bonding interactions .
Case Studies Demonstrating Biological Activity
Several case studies illustrate the practical applications of this compound in biological systems:
- Bioconjugation in Peptides : In a study involving various N-terminal amino acid esters, this compound was incubated under physiological conditions. The results showed that it effectively modified peptides without affecting the integrity of the backbone, highlighting its utility in peptide synthesis and modification .
- Fluorescent Probes : Another investigation focused on developing fluorescent probes using alkynone β-trifluoroborates. These compounds exhibited significant fluorescence enhancement upon reaction with amines, suggesting potential applications in bioimaging and diagnostics .
- Stability Studies : Research on the stability of this compound revealed that it remains stable in various pH environments and is resistant to degradation under oxidative conditions. This stability is crucial for its application in biological settings where conditions can vary significantly .
Implications for Drug Development
The unique properties of this compound make it an attractive candidate for drug development. Its selectivity for amines allows for targeted modifications of pharmaceutical compounds, potentially enhancing their efficacy and reducing side effects. Additionally, its stability under physiological conditions suggests that it could be used in drug delivery systems where maintaining compound integrity is essential.
Table 2: Potential Applications of this compound
| Application Area | Description |
|---|---|
| Drug Modification | Targeted conjugation to enhance drug properties |
| Bioimaging | Development of fluorescent probes for imaging |
| Bioconjugation | Modification of peptides and proteins |
Q & A
Q. What are the established synthetic routes for Potassium (2-acetoxyethyl)trifluoroborate, and how are reaction conditions optimized?
this compound can be synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with alkoxides. Key optimizations include using 3 equivalents of alkoxide to drive the reaction efficiently. Challenges in isolating the product due to low solubility in organic solvents are resolved using continuous Soxhlet extraction , yielding high-purity products . Scaling to 100 g batches requires precise control of reaction parameters (e.g., pH, temperature) and purification via crystallization .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : , , and NMR verify structural integrity and trifluoroborate group stability. NMR is particularly sensitive to boron-fluorine bonding environments .
- X-ray Crystallography : Confirms molecular geometry and counterion interactions .
- Mass Spectrometry : Validates molecular weight and purity (e.g., via ESI-MS) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Use impervious gloves and safety glasses to prevent skin/eye contact.
- Work under a chemical fume hood with ≥100 ft/min airflow to avoid inhalation .
- Store in cool, dry conditions under inert gas to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what mechanistic insights govern its reactivity?
The trifluoroborate group stabilizes the organoboron intermediate, enabling transmetalation with palladium catalysts. Endogenous boronic acid and fluoride ions (from hydrolysis) activate the catalyst and suppress protodeboronation. Optimal performance occurs in aqueous THF with KCO, achieving >95% yield in biphasic systems .
Q. What strategies mitigate protodeboronation side reactions during cross-coupling?
Q. How is this compound applied in materials science, such as perovskite solar cells?
It passivates iodine vacancy defects in perovskite layers, improving charge-carrier mobility and device efficiency. Spray-coating in air with 0.5 mol% additive achieves >20% PCE in solar cells by reducing non-radiative recombination .
Q. What structural features differentiate this compound from other trifluoroborates in reactivity?
The acetoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMF) and stabilizes intermediates via electron-withdrawing effects. This contrasts with alkyltrifluoroborates, which exhibit lower electrophilicity .
Q. How can photoredox catalysis leverage this compound for C–C bond formation?
Under visible light, the compound reacts with electrophilic radicals (e.g., alkyl/aryl halides) via single-electron transfer (SET) , enabling allylation/vinylation. Ru(bpy) or Ir(ppy) catalysts drive these reactions with high functional group tolerance .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
Q. How do computational methods aid in predicting synthetic pathways for novel trifluoroborate derivatives?
Retrosynthesis algorithms (e.g., Template_relevance models) analyze reaction databases to propose viable routes. For example, coupling (2-acetoxyethyl)boronic acid with KHF is predicted as a one-step pathway, validated experimentally .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
